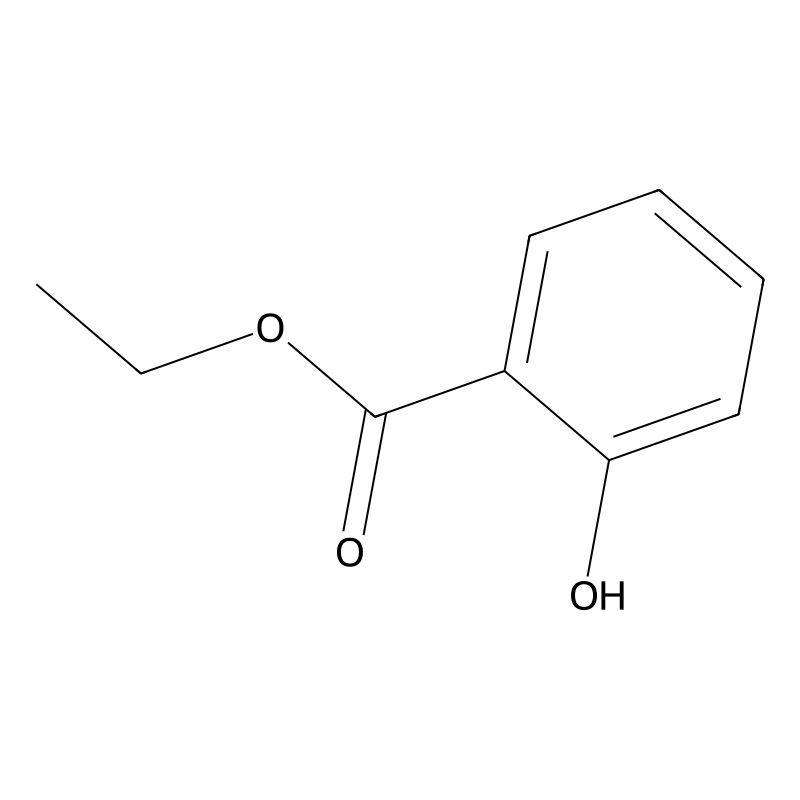

Ethyl Salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Ethyl Salicylate (CAS 118-61-6) is a lipophilic ester of salicylic acid utilized primarily as a chemical intermediate, formulation fixative, and controlled-release topical agent. Compared to the more ubiquitous methyl salicylate, the ethyl variant possesses an extended aliphatic chain that fundamentally alters its physicochemical baseline, resulting in a higher boiling point (234 °C), lower vapor pressure, and increased lipophilicity [REFS-1, REFS-2]. These properties make it a critical procurement target for applications requiring enhanced thermal retention during processing, reduced acute dermal irritation, and sustained thermodynamic activity in lipid-rich matrices[1].

Generic substitution with methyl salicylate or unmodified salicylic acid frequently fails due to divergent volatility and reaction kinetics [REFS-1, REFS-2]. Methyl salicylate exhibits a lower boiling point (222 °C) and higher vapor pressure, leading to premature evaporative loss during high-temperature compounding and rapid, acute dermal penetration that can cause severe erythema or chemical irritation at high concentrations[1]. Conversely, unesterified salicylic acid lacks the necessary lipophilicity to effectively partition into the stratum corneum or lipid-based vehicles. Procuring ethyl salicylate is therefore necessary when a formulation demands a slower hydrolysis rate, lower volatility, and a milder sensory profile without sacrificing the core bioactivity of the salicylate moiety [2].

Reduced Volatility and Enhanced Thermal Retention

Ethyl salicylate demonstrates greater thermal retention during processing compared to methyl salicylate, driven by its extended aliphatic structure [1]. This thermal stability prevents excessive evaporative loss during distillation and open-air compounding, allowing it to act as a structural fixative in volatile mixtures.

| Evidence Dimension | Boiling Point and Vapor Pressure |

| Target Compound Data | Boiling point of 234 °C; vapor pressure ~0.05 mmHg at 25 °C |

| Comparator Or Baseline | Methyl Salicylate (Boiling point 222 °C; higher relative vapor pressure) |

| Quantified Difference | +12 °C higher boiling point and lower evaporation rate |

| Conditions | Standard atmospheric pressure (101.3 kPa) and 25 °C |

The lower volatility ensures minimal material loss during high-temperature manufacturing and extends the functional lifespan of the compound in open-air formulations.

Retarded Hydrolysis Rate in Alkaline Environments

The alkaline hydrolysis of salicylate esters is a critical parameter for formulation shelf-life. Kinetic studies indicate that ethyl salicylate hydrolyzes significantly slower than methyl salicylate due to differences in intramolecular hydrogen bonding and steric hindrance[1].

| Evidence Dimension | Forward rate constant for alkaline hydrolysis (intramolecular H-bonding step) |

| Target Compound Data | 4.7 × 10^5 sec⁻¹ |

| Comparator Or Baseline | Methyl Salicylate (1.2 × 10^6 sec⁻¹) |

| Quantified Difference | ~2.5-fold slower kinetic rate constant for ethyl salicylate |

| Conditions | Aqueous alkaline medium at 30 °C |

Slower hydrolysis improves the shelf-life and stability of the ester in basic formulations, preventing premature degradation into salicylic acid.

Increased Lipophilicity for Sustained Dermal Partitioning

The addition of a single carbon to the ester chain shifts the thermodynamic gradient of ethyl salicylate, increasing its octanol-water partition coefficient compared to methyl salicylate [1]. This increased lipophilicity slows acute transdermal flux, mitigating the severe erythema and irritation spikes commonly associated with methyl salicylate overexposure.

| Evidence Dimension | Octanol-water partition coefficient (LogP) and acute irritation profile |

| Target Compound Data | Higher lipophilicity (LogP ~3.0) with a mild sensory and irritation profile |

| Comparator Or Baseline | Methyl Salicylate (LogP ~2.60, classified as a severe irritant at high concentrations) |

| Quantified Difference | Shifted thermodynamic gradient favoring lipid matrices and reduced acute concentration spikes |

| Conditions | In vitro skin permeation models and toxicokinetic assessments |

The increased lipophilicity makes ethyl salicylate a necessary choice for sustained-release transdermal patches where acute chemical burns must be avoided.

Sustained-Release Topical Analgesics

Due to its higher LogP and milder irritation profile compared to methyl salicylate, ethyl salicylate is a highly suitable active pharmaceutical ingredient (API) precursor for sustained-release transdermal patches and sensitive-skin rubefacients [1]. It prevents the acute erythema associated with rapid methyl ester absorption.

High-Temperature Fragrance and Flavor Compounding

The +12 °C higher boiling point and lower vapor pressure of ethyl salicylate make it an effective fixative in fragrance manufacturing [2]. It withstands higher thermal loads during compounding without flashing off, ensuring batch-to-batch reproducibility in the final scent profile.

Alkaline-Stable Cosmetic Formulations

In cosmetic or dermatological matrices with elevated pH, the ~2.5-fold slower hydrolysis rate of ethyl salicylate prevents premature degradation into salicylic acid [3]. This ensures long-term shelf stability and controlled release of the active moiety over the product's lifespan.

References

- [1] Najjar et al. Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. Archives of Toxicology (2025).

- [2] Visesa et al. Isobaric Vapor-Liquid Equilibrium of Methyl Salicylate + Ethyl Salicylate Binary Systems. E3S Web of Conferences (2024).

- [3] Khan et al. Intramolecular catalysis and the rate-determining step in the alkaline hydrolysis of ethyl salicylate. International Journal of Chemical Kinetics (1985).

Physical Description

Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]

colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

2.95

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AE - Other antifungals for topical use

D01AE10 - Ethyl hydroxybenzoate

Vapor Pressure

Pictograms

Irritant

Other CAS

118-61-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-hydroxy-, ethyl ester: ACTIVE